molecular formula C13H16N2O2 B1493223 Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone CAS No. 2098047-80-2

Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone

Cat. No.: B1493223
CAS No.: 2098047-80-2
M. Wt: 232.28 g/mol
InChI Key: QTYAXVDCXXEIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Asymmetric Addition

The development of enantiopure compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates the utility of azetidine-based compounds in catalyzing asymmetric additions. These compounds enable high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, showcasing their potential as chiral ligands in asymmetric synthesis (Wang et al., 2008).

Antimicrobial Activity

Azetidinones derived from quinazolin-4(3H)-one have shown significant antimicrobial activities. The synthesis of these compounds involves the preparation of Schiff bases and their subsequent transformation into 2-oxo-azetidinyl-quinazolin-4(3H)-ones, which displayed promising antibacterial and antifungal properties, especially those with chloro and methoxy groups (Patel & Patel, 2011).

Pharmaceutical Development

In the realm of drug discovery, azetidine-based compounds have been synthesized for their potential in treating various diseases. For instance, Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives have been developed as antimicrobial, antioxidant, antituberculosis, and anticancer agents. These compounds have shown remarkable biological activities, including strong ferrous ion chelating activity and potent antileishmanial effects, highlighting their versatility in pharmaceutical applications (Verma, Saundane, & Meti, 2019).

Properties

IUPAC Name

azetidin-3-yl-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-8-9-1-2-12-10(5-9)3-4-15(12)13(17)11-6-14-7-11/h1-2,5,11,14,16H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYAXVDCXXEIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(5-(hydroxymethyl)indolin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.